An In-depth Technical Guide to the Spectral Data of N-(2-ethylphenyl)acetamide
An In-depth Technical Guide to the Spectral Data of N-(2-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-ethylphenyl)acetamide is an organic compound with the chemical formula C₁₀H₁₃NO. As a derivative of acetamide and 2-ethylaniline, it holds significance in medicinal chemistry and drug development due to the prevalence of the acetamide functional group in numerous pharmaceuticals. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control in synthetic processes. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of N-(2-ethylphenyl)acetamide, offering insights into the structural elucidation and analytical methodologies for this compound.
Molecular Structure and Key Features
The molecular structure of N-(2-ethylphenyl)acetamide consists of an acetamide group bonded to the nitrogen atom of a 2-ethylaniline moiety. This ortho-substitution pattern of the ethyl group on the phenyl ring significantly influences the spectral properties of the molecule due to steric and electronic effects.
Caption: Molecular structure of N-(2-ethylphenyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for N-(2-ethylphenyl)acetamide, the following are predicted spectral data based on established principles and comparison with structurally similar compounds.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of N-(2-ethylphenyl)acetamide is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, the acetyl methyl protons, and the amide proton.
Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-ethylphenyl)acetamide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.2 - 7.8 | m | 4H |
| -NH- | 7.5 - 8.5 | br s | 1H |
| -CH₂- (Ethyl) | 2.6 - 2.8 | q | 2H |
| -CH₃ (Acetyl) | 2.1 - 2.3 | s | 3H |
| -CH₃ (Ethyl) | 1.2 - 1.4 | t | 3H |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation and Rationale:
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Aromatic Protons (Ar-H): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (7.2-7.8 ppm). The ortho-substitution pattern breaks the symmetry, leading to distinct chemical shifts and coupling patterns for each proton.
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Amide Proton (-NH-): The amide proton is expected to be a broad singlet in the downfield region (7.5-8.5 ppm). Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
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Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons will be a triplet, coupled to the methylene protons.
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Acetyl Methyl Protons (-CH₃): The three protons of the acetyl methyl group will be a sharp singlet, as they have no adjacent protons to couple with.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-ethylphenyl)acetamide
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 168 - 172 |
| Ar-C (quaternary, C-NH) | 136 - 140 |
| Ar-C (quaternary, C-CH₂CH₃) | 134 - 138 |
| Ar-CH | 124 - 130 |
| -CH₂- (Ethyl) | 24 - 28 |
| -CH₃ (Acetyl) | 23 - 27 |
| -CH₃ (Ethyl) | 13 - 17 |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation and Rationale:
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Amide Carbonyl (C=O): The carbonyl carbon of the amide group is the most deshielded carbon and will appear at the lowest field (168-172 ppm).
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Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The two quaternary carbons (bonded to the nitrogen and the ethyl group) will be downfield compared to the protonated aromatic carbons.
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Aliphatic Carbons: The carbons of the ethyl group and the acetyl methyl group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(2-ethylphenyl)acetamide will be characterized by the absorption bands of the N-H bond, the C=O bond of the amide, and the aromatic C-H and C=C bonds.
Table 3: Key IR Absorption Bands for N-(2-ethylphenyl)acetamide
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3250 - 3350 | Strong, sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong, sharp |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
Interpretation and Rationale:
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N-H Stretch: A prominent sharp peak in the region of 3250-3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.
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C=O Stretch (Amide I band): A very strong and sharp absorption band between 1640 and 1680 cm⁻¹ is characteristic of the carbonyl stretching vibration in an amide.
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N-H Bend (Amide II band): This band, appearing around 1510-1570 cm⁻¹, arises from the in-plane bending of the N-H bond and is a key feature of secondary amides.
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Aromatic and Aliphatic C-H Stretches: The absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the ethyl and acetyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum of N-(2-ethylphenyl)acetamide is expected to show a molecular ion peak ([M]⁺) at m/z 163. Key fragmentation pathways would involve the cleavage of the amide bond and the loss of the ethyl group. A significant fragment observed in the mass spectrum of a larger molecule containing the N-(2-ethylphenyl)acetamide moiety supports the following fragmentation.[1]
Caption: Predicted major fragmentation pathways for N-(2-ethylphenyl)acetamide in EI-MS.
Interpretation of Key Fragments:
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m/z 163 ([M]⁺˙): The molecular ion peak.
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m/z 148 ([M - CH₃]⁺): Loss of a methyl radical from the acetyl group.
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m/z 134 ([M - C₂H₅]⁺): Loss of an ethyl radical from the phenyl ring.
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m/z 120 ([C₈H₁₀N]⁺): Alpha-cleavage with loss of ketene (CH₂=C=O) from the molecular ion, a common fragmentation for acetamides.
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m/z 91 ([C₇H₇]⁺): The tropylium ion, a very stable fragment often observed for compounds containing a benzyl group, which can be formed after rearrangement.
Experimental Protocols
Synthesis of N-(2-ethylphenyl)acetamide
A standard and reliable method for the synthesis of N-(2-ethylphenyl)acetamide is the acylation of 2-ethylaniline with acetyl chloride or acetic anhydride.
Caption: General workflow for the synthesis of N-(2-ethylphenyl)acetamide.
Step-by-Step Methodology:
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Dissolve 2-ethylaniline (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
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Add a base , such as pyridine (1.1 eq) or triethylamine (1.1 eq), to the solution to act as a scavenger for the HCl byproduct.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Conclusion
This technical guide provides a comprehensive overview of the expected spectral data for N-(2-ethylphenyl)acetamide. The predicted ¹H NMR, ¹³C NMR, and IR spectra, along with the plausible mass spectral fragmentation pattern, serve as a valuable reference for the identification and characterization of this compound. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. For definitive structural confirmation, it is always recommended to acquire and interpret experimental spectral data for the synthesized compound.
References
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PubChem. N-(4-ethylphenyl)acetamide. [Link]
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NIST Chemistry WebBook. Acetamide, N-(2-phenylethyl)-. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Rehman, A., et al. (2018). Mass fragmentation pattern of N-(2-ethylphenyl)-2-[(5- [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl -1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (9h). ResearchGate. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
